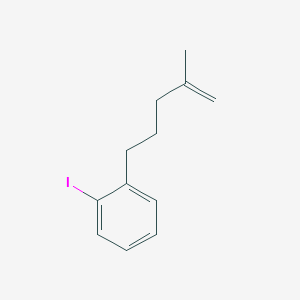

1-Iodo-2-(4-methylpent-4-en-1-yl)benzene

Description

Properties

Molecular Formula |

C12H15I |

|---|---|

Molecular Weight |

286.15 g/mol |

IUPAC Name |

1-iodo-2-(4-methylpent-4-enyl)benzene |

InChI |

InChI=1S/C12H15I/c1-10(2)6-5-8-11-7-3-4-9-12(11)13/h3-4,7,9H,1,5-6,8H2,2H3 |

InChI Key |

AFHILTMCBMUONF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCC1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Alkenyl/Alkynyl Substituents

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃O in 1-iodo-2-(trifluoromethoxy)benzene) increase iodine’s electrophilicity, favoring nucleophilic substitutions over cross-couplings .

Reactivity in Cross-Coupling Reactions

- 1-Iodo-2-(hex-1-ynyl)benzene : Demonstrated utility in Au-catalyzed alkyne isomerization to 1,3-diketones, leveraging the terminal alkyne’s linear geometry for efficient catalysis .

- 1-Iodo-2-(4-methylpent-4-en-1-yl)benzene : The alkenyl group’s rigidity and steric profile may favor selective β-hydride elimination in Heck reactions, unlike alkynyl analogues .

Physical and Spectroscopic Data

While specific data for this compound are unavailable, related compounds provide benchmarks:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Iodo-2-(4-methylpent-4-en-1-yl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via halogenation of a pre-functionalized benzene derivative or coupling reactions such as Ullmann-type cross-coupling. For iodination, NaBH₄/I₂-mediated reactions under mild conditions (e.g., 25–50°C) yield high selectivity for aromatic iodides . Optimization involves adjusting catalyst loading (e.g., CuI for coupling reactions) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitoring via TLC or GC-MS ensures intermediate stability, particularly for the alkene moiety .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the alkene (δ ~5.0–5.5 ppm for vinyl protons) and iodobenzene signals (aromatic protons δ ~7.0–8.0 ppm). Coupling constants confirm substituent positions .

- GC-MS : Molecular ion peaks (e.g., m/z ~344 for C₁₂H₁₃I) and fragmentation patterns validate purity .

- X-ray Crystallography : SHELXL refinement (via SHELX software) resolves bond angles and steric effects, critical for confirming the alkene geometry and iodine positioning .

Advanced Research Questions

Q. How can researchers address challenges in resolving stereoisomerism during the synthesis of this compound derivatives?

- Methodological Answer : The alkene group may lead to cis/trans isomerism. Use chiral GC columns (e.g., β-cyclodextrin phases) or HPLC with polar stationary phases to separate isomers. Dynamic NMR at variable temperatures (e.g., 25–60°C) can detect isomer interconversion. Computational modeling (DFT) predicts thermodynamic stability, guiding synthetic routes toward the dominant isomer .

Q. What strategies mitigate contradictory spectroscopic data arising from substituent electronic effects?

- Methodological Answer : Electron-withdrawing iodine and electron-donating alkyl groups create conflicting resonance effects. Use multi-nuclear NMR (e.g., ¹H-¹³C HSQC) to map coupling networks. Compare experimental IR stretching frequencies (C-I ~500 cm⁻¹, C=C ~1650 cm⁻¹) with computational spectra (Gaussian09) to validate assignments. For crystallographic ambiguities, SHELXD density maps clarify atomic positions .

Q. How can computational tools predict reaction pathways for functionalizing this compound?

- Methodological Answer :

- *DFT (B3LYP/6-31G)**: Calculates activation energies for iodination vs. alkene side reactions (e.g., epoxidation).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., THF vs. DMSO).

- Retrosynthesis Software : Tools leveraging Reaxys/PubChem data propose feasible routes, such as Pd-catalyzed cross-coupling to introduce the pentenyl group .

Q. What are the best practices for analyzing thermal stability and decomposition products of this compound?

- Methodological Answer :

- TGA/DSC : Measures decomposition onset temperatures (e.g., ~200°C).

- Py-GC-MS : Identifies volatile decomposition fragments (e.g., iodobenzene or alkene derivatives).

- In Situ XRD : Tracks structural changes under controlled heating (25–300°C) .

Data Contradiction and Resolution

Q. How should researchers reconcile discrepancies in reported crystallographic parameters for iodinated benzene derivatives?

- Methodological Answer : Discrepancies often arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands to model twinned data. For disordered iodine/alkene moieties, PART instructions refine occupancy ratios. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.